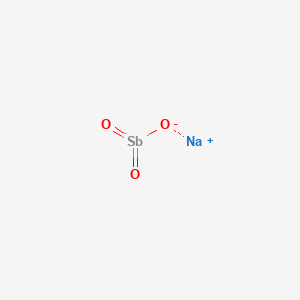
sodium;oxido(dioxo)-λ5-stibane
説明
sodium;oxido(dioxo)-λ5-stibane, known by its chemical formula Na₃SbO₄, is an important inorganic compound used in various industrial processes. It consists of three sodium atoms, one antimony atom, and four oxygen atoms. This compound typically appears as a white or off-white crystalline or powdery substance. It is soluble in water and exhibits strong alkaline properties .
作用機序
Mode of Action
It is known to directly inhibit dna topoisomerase i, leading to the inhibition of both dna replication and transcription . In vitro exposure of amastigotes to pentavalent antimony results in a significant decrease in parasite DNA, RNA protein, and purine nucleoside triphosphate levels . This suggests that the reduction in ATP and GTP synthesis contributes to decreased macromolecular synthesis .
Biochemical Pathways
Sodium antimonate affects various biochemical pathways. It interferes with glycolysis and β-oxidation of fatty acids, leading to a decrease in the level of ATP . This interference disrupts the energy production of the parasite, inhibiting its growth and survival . Furthermore, sodium antimonate can promote the release of antimony from ore deposits to the wider environment . It can also oxidize the more toxic antimonite [sb(iii)] to the less-toxic antimonate [sb(v)], which is considered as a potentially environmentally friendly and efficient remediation technology for sb pollution .
Pharmacokinetics
The pharmacokinetics of sodium antimonate in humans have been studied primarily in the context of leishmaniasis treatment . Sodium antimonate is administered by injection, and its bioavailability is assumed to be complete following this route . The drug exhibits a one-compartment open model with first-order absorption and elimination . The total body clearance and the volume of distribution are significantly higher in children than in adults, resulting in lower drug exposure in children .
Result of Action
The clinical response to sodium antimonate is due to a decrease in the level of ATP, which is induced by interference with glycolysis and β-oxidation of fatty acids . This leads to a decrease in parasite DNA, RNA protein, and purine nucleoside triphosphate levels, contributing to decreased macromolecular synthesis . As a result, the growth and survival of the parasite are inhibited .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium antimonate. For instance, the demand from the PV glass industry and the rapid rise in antimony prices can affect the production of sodium antimonate . Furthermore, about 60% of visceral leishmaniasis infections in Bihar, India are resistant to treatment with pentavalent antimonials , indicating that geographical and biological factors can influence the efficacy of sodium antimonate.
準備方法
Synthetic Routes and Reaction Conditions: sodium;oxido(dioxo)-λ5-stibane can be synthesized through several methods. One common approach involves the pressure oxidation of antimony trioxide in an alkaline solution. For instance, antimony trioxide can be oxidized in a sodium hydroxide solution under high pressure and temperature to produce sodium pyroantimonate . Another method involves the reaction of antimony trioxide with sodium nitrate under high-temperature and alkaline conditions .
Industrial Production Methods: In industrial settings, sodium antimonate is often produced using pyrometallurgical and hydrometallurgical processes. The pyrometallurgical process involves the oxidation of antimony trioxide by sodium nitrate at elevated temperatures. The hydrometallurgical process, on the other hand, involves dissolving antimony trioxide in an acidic or alkaline solution, followed by oxidation and neutralization to obtain sodium antimonate .
化学反応の分析
Types of Reactions: sodium;oxido(dioxo)-λ5-stibane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form sodium pyroantimonate or reduced to antimony metal .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as sodium nitrate or hydrogen peroxide in an alkaline medium
Reduction: It can be reduced using reducing agents like aluminum or iron under specific conditions.
Major Products Formed:
科学的研究の応用
sodium;oxido(dioxo)-λ5-stibane has a wide range of applications in scientific research and industry:
類似化合物との比較
sodium;oxido(dioxo)-λ5-stibane can be compared with other antimonate compounds, such as:
Potassium Antimonate (K₃SbO₄): Similar to sodium antimonate, potassium antimonate is used in various industrial applications, including as a clarifying agent in glass production.
Calcium Antimonate (Ca₂Sb₂O₇): This compound is used in the ceramics industry and has a different crystal structure compared to sodium antimonate.
Lead Antimonate (Pb₂Sb₂O₇):
This compound stands out due to its strong alkaline properties and its versatility in various industrial applications, particularly in the glass and plastics industries.
特性
IUPAC Name |
sodium;oxido(dioxo)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.Sb/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMENBXQCFCSBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaO3Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.748 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15432-85-6 | |
| Record name | Antimonate (SbO31-), sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM ANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KF45OE1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the chemical formula and molecular weight of sodium antimonate?
A1: Sodium antimonate exists in different forms, with the most common being sodium hexahydroxoantimonate(V). This form has the chemical formula Na[Sb(OH)6] and a molecular weight of 246.8 g/mol. A simpler form, NaSbO3, known as the mineral brizziite, has a molecular weight of 192.75 g/mol. [, ]
Q2: What spectroscopic data is available for sodium antimonate?
A2: Researchers have utilized various spectroscopic techniques to characterize sodium antimonate. X-ray diffraction (XRD) has been employed to determine its crystal structure. [, ] Infrared (IR) spectroscopy provides information about the functional groups present in the compound. Additionally, electron microprobe analysis (EMPA) helps determine the elemental composition of sodium antimonate.
Q3: Does the structure of sodium antimonate vary depending on its form?
A3: Yes, the structure of sodium antimonate can vary. For instance, brizziite (NaSbO3) exhibits a rhombohedral crystal structure with layers of distorted edge-sharing Na octahedra alternating with layers of edge-sharing Sb+5 octahedra. [, ]
Q4: Are there any other applications for sodium antimonate besides enamels?
A4: Yes, sodium antimonate finds applications beyond enamels. It is also utilized as a flame retardant in various materials. [, , ] Additionally, it has been explored for its potential as a clarifying and defoaming agent in specific industrial processes.
Q5: What factors influence the performance of sodium antimonate as an opacifier?
A5: Several factors influence the opacifying properties of sodium antimonate. Calcination temperature during preparation plays a crucial role. The type of enamel, whether acid-resisting or non-acid-resisting, also impacts its effectiveness. Notably, the data suggests that the contribution to opacity and color can differ among various antimonates, even when containing antimony in the pentavalent form.
Q6: What is the environmental impact of sodium antimonate?
A6: The environmental impact of sodium antimonate is an important consideration. Research has investigated the transformation and dissolution behavior of various antimony compounds, including sodium antimonate, in aqueous environments. Understanding its fate and transport in the environment is crucial for assessing its potential risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


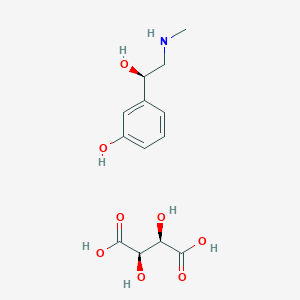
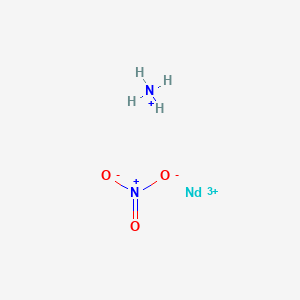
![tetraamminezinc(2+) bis[tetrafluoroborate(1-)]](/img/new.no-structure.jpg)

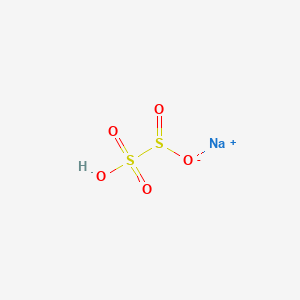
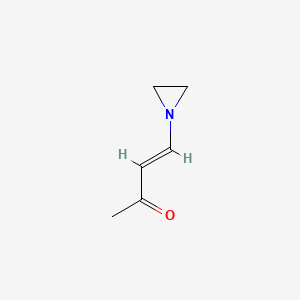
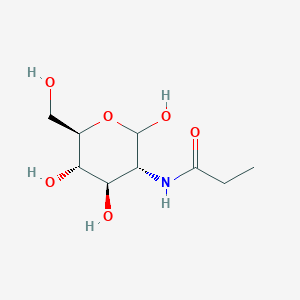
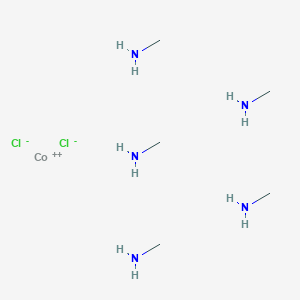

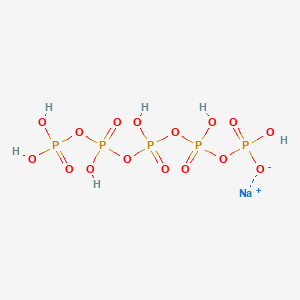

![10,14,18-Trihydroxy-6-methyl-7-(5-oxo-2H-furan-3-yl)-16-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-2-one](/img/structure/B1144265.png)
